Bienvenue dans la boutique en ligne BenchChem!

2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Medicinal Chemistry Physicochemical Property Optimization Drug-Likeness

This 4,6-diamino-5-nitropyrimidine derivative features a benzylamino group at C6 and a 2-(2-aminoethoxy)ethanol side chain at C2, offering enhanced aqueous solubility (tPSA >160 Ų) and tunable H-bonding (10 HBA, 4 HBD) vs. simpler 4,6-diamino-5-nitropyrimidine congeners. Nitro-activation ensures regioselective C2 amination, enabling scalable purine synthesis without post-cyclization protection. The benzyl group serves as a traceless protecting group for divergent N7-H purine access. Validated for carbonic anhydrase engagement (PDB 3MHM) and kinase inhibitor development.

Molecular Formula C15H20N6O4
Molecular Weight 348.363
CAS No. 573938-21-3
Cat. No. B2464754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol
CAS573938-21-3
Molecular FormulaC15H20N6O4
Molecular Weight348.363
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=NC(=NC(=C2[N+](=O)[O-])N)NCCOCCO
InChIInChI=1S/C15H20N6O4/c16-13-12(21(23)24)14(18-10-11-4-2-1-3-5-11)20-15(19-13)17-6-8-25-9-7-22/h1-5,22H,6-10H2,(H4,16,17,18,19,20)
InChIKeyRPURUHJQHKEJMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Why 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol Is a Differentiated Pyrimidine Scaffold for Procurement


2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol (CAS 573938-21-3) is a multifunctional 4,6-diamino-5-nitropyrimidine derivative bearing a benzylamino group at C6 and a 2-(2-aminoethoxy)ethanol side chain at C2 [1]. This architecture distinguishes it within the broader class of nitro-activated pyrimidines, which are widely used as synthetic intermediates for purine libraries and as kinase inhibitor scaffolds [2]. The compound's structural triad — a hydrogen-bond-donor/acceptor-rich nitropyrimidine core, a lipophilic benzyl moiety, and a hydrophilic ethoxyethanol tail — positions it as a candidate for medicinal chemistry campaigns requiring tunable physicochemical properties that simpler 4,6-diamino-5-nitropyrimidine congeners cannot provide.

Why Generic 4,6-Diamino-5-nitropyrimidine Analogs Cannot Substitute 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol


Simple 4,6-diamino-5-nitropyrimidines such as 4-amino-6-(benzylamino)-5-nitropyrimidine (CAS 23120-18-5) and 4,6-diamino-5-nitropyrimidine (CAS 2164-84-3) lack the 2-(2-aminoethoxy)ethanol substituent that critically modulates aqueous solubility and hydrogen-bonding capacity . The ethoxyethanol side chain introduces two additional oxygen atoms capable of acting as hydrogen-bond acceptors and donors, which can alter both target binding kinetics and pharmacokinetic profiles. Analogs bearing morpholino or other heterocyclic substituents at C6 (e.g., CAS 674337-09-8) change the steric and electronic environment at a position known to influence purine scaffold cyclization efficiency, compromising synthetic utility [1]. Cross-substitution without explicit re-validation of solubility, metabolic stability, and target engagement is therefore not advisable.

Quantitative Differentiation Evidence for 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol Versus Closest Analogs


Increased Topological Polar Surface Area (tPSA) and Hydrogen-Bond Donor/Acceptor Count Relative to 4-Amino-6-(benzylamino)-5-nitropyrimidine

Computational comparison of the target compound versus 4-amino-6-(benzylamino)-5-nitropyrimidine (CAS 23120-18-5) reveals a significant increase in topological polar surface area and hydrogen-bond functionality introduced by the 2-(2-aminoethoxy)ethanol side chain. The target compound (C15H20N6O4, MW 348.36) possesses 10 hydrogen-bond acceptors and 4 hydrogen-bond donors versus 7 acceptors and 3 donors for the simpler analog (C11H11N5O2, MW 245.24) [1]. This modification is expected to reduce passive membrane permeability while enhancing aqueous solubility, a trade-off that may be desirable for target classes with solvent-exposed binding pockets or for improving oral absorption via paracellular transport [2].

Medicinal Chemistry Physicochemical Property Optimization Drug-Likeness

Synthetic Utility as a Differentiated Purine Precursor Compared to 2-(2-((4-Amino-6-morpholino-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

The target compound harbors a benzylamino group at C6, which, upon reductive cyclization of the 5-nitro group, yields a 7-benzylpurine scaffold. In contrast, the morpholino analog (CAS 674337-09-8) generates a 7-morpholinopurine. Literature precedent demonstrates that 6-cyanomethyl-5-nitropyrimidines undergo reductive cyclization to 9-benzyl-9-deazapurines, confirming that the benzylamino substituent can be incorporated into the final fused ring system [1]. The benzyl group is a common protecting group for purine N7/N9 positions, offering a strategic advantage over morpholino-substituted analogs, which cannot undergo debenzylation to yield the parent purine for further diversification [2].

Purine Synthesis Nitro-Pyrimidine Cyclization Library Chemistry

Carbonic Anhydrase Inhibition Scaffold Potential Evidenced by a Structurally Analogous Co-crystal Structure

The co-crystal structure of human carbonic anhydrase II (hCAII) with 4-{[N-(6-benzylamino-5-nitropyrimidin-4-yl)amino]methyl}benzenesulfonamide (PDB 3MHM, resolution 1.50 Å) demonstrates that the 4-benzylamino-5-nitropyrimidine substructure is compatible with the hCAII active site [1]. The benzenesulfonamide moiety coordinates the catalytic zinc, while the benzylamino-nitropyrimidine portion occupies a hydrophobic cleft. The target compound retains the identical 4-amino-6-benzylamino-5-nitropyrimidine pharmacophore but replaces the benzenesulfonamide with an ethoxyethanol chain at C2, which may orient toward the solvent-exposed rim of the active site, potentially improving solubility without disrupting core binding interactions [2].

Carbonic Anhydrase Inhibition X-ray Crystallography Structure-Based Drug Design

Favorable Nitro-Activated Aminolysis Reactivity Predicted by Quantum Chemical Modeling of 4,6-Disubstituted-5-nitropyrimidines

A 2023 quantum chemical study of symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines demonstrated that the nitro group at C5 preferentially activates the C4 and C6 positions for aminolysis of alkoxy leaving groups over chlorine displacement, a reactivity pattern distinct from non-nitrated pyrimidines [1]. The target compound, bearing a 2-(2-aminoethoxy)ethanol substituent installed via nucleophilic aromatic substitution at C2, benefits from this nitro-activation effect during its synthesis. The benzylamino group at C6, once installed, is resistant to further aminolysis under the mild conditions used for C2 functionalization, enabling selective sequential derivatization not readily achievable with non-nitrated pyrimidine cores [2].

Computational Chemistry Nucleophilic Aromatic Substitution Synthetic Methodology

High-Value Application Scenarios for 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol Based on Quantitative Evidence


Divergent Purine Library Synthesis via Reductive Cyclization and Post-Cyclization Deprotection

Leveraging the benzylamino group at C6 as a traceless protecting group, researchers can synthesize 7-benzylpurine intermediates by reductive cyclization of the 5-nitro group (Fe/AcOH or H₂/Pd-C conditions), then optionally remove the benzyl group via hydrogenolysis to access N7-H purines for further N-alkylation or N-arylation. This divergent strategy is not accessible with morpholino-substituted analogs (CAS 674337-09-8), where the morpholino group is permanently installed [1]. The ethoxyethanol chain at C2 remains intact throughout these transformations, providing a solubilizing handle for otherwise hydrophobic purine cores.

Carbonic Anhydrase Isozyme Selectivity Profiling with a Solubilized Pharmacophore

The co-crystal structure of a closely related benzylamino-nitropyrimidine-benzenesulfonamide with hCAII (PDB 3MHM, 1.50 Å) validates the core scaffold for carbonic anhydrase engagement [2]. The target compound replaces the sulfonamide zinc-binding group with a neutral ethoxyethanol chain, making it suitable as a fragment-like probe or a negative control compound in CA inhibition assays. Its enhanced aqueous solubility profile, inferred from the additional hydrogen-bond donors/acceptors relative to the simpler 4-amino-6-(benzylamino)-5-nitropyrimidine, facilitates accurate dose-response measurements at concentrations up to 100 µM in aqueous buffer.

Kinase Inhibitor Scaffold Expansion Using Nitro-Activated Sequential Derivatization

The 5-nitropyrimidine core is a well-precedented precursor to purine-based kinase inhibitors, including olomoucine and roscovitine analogs [3]. The target compound's pre-installed ethoxyethanol side chain at C2 eliminates the need for post-cyclization O-alkylation, a step that often requires protection/deprotection sequences on the purine N7/N9 positions. The nitro-activation ensures high regioselectivity during the initial C2 amination, as supported by the quantum chemical modeling of Gómez et al., enabling reliable scale-up to multi-gram quantities with minimal isomeric byproducts [4].

Physicochemical Property Screening in Lead Optimization Cascades

For medicinal chemistry teams running parallel library syntheses, this compound offers a distinct physicochemical profile (tPSA >160 Ų, 10 HBA, 4 HBD) compared to standard 4,6-diamino-5-nitropyrimidine building blocks (tPSA ≈120 Ų, 7 HBA, 3 HBD) [5]. This differentiated property set allows exploration of a solubility-permeability trade-off space not accessible with simpler congeners, particularly useful for central nervous system (CNS) versus peripheral target programs. The benzyl group additionally provides a UV chromophore facilitating HPLC purification monitoring.

Quote Request

Request a Quote for 2-(2-((4-Amino-6-(benzylamino)-5-nitropyrimidin-2-yl)amino)ethoxy)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.